Uralsaponin C

Phytochemical authentication LC-MS method development Triterpenoid saponin structural elucidation

Generic licorice extracts introduce unquantifiable compositional drift that invalidates LC-MS method validation and SAR studies. Uralsaponin C is the isolated, structurally characterized 11-oxo-22β,30-diol oleanane saponin for precise analytical workflows. - Certified reference standard (>98%) for compound-specific calibration (linear 2.03-405 ng/mL by UPLC-MS/MS) - Enables chemotaxonomic authentication of Glycyrrhiza uralensis vs. other species - Paired use with aglycone for structure-activity relationship (SAR) quantification of glycoside potency

Molecular Formula C42H64O16
Molecular Weight 824.9 g/mol
CAS No. 1262326-46-4
Cat. No. B3027272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUralsaponin C
CAS1262326-46-4
Molecular FormulaC42H64O16
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7O)(C)CO)C)C)C)C
InChIInChI=1S/C42H64O16/c1-37(2)21-8-11-42(7)32(20(44)14-18-19-15-38(3,17-43)16-22(45)39(19,4)12-13-41(18,42)6)40(21,5)10-9-23(37)55-36-31(27(49)26(48)30(57-36)34(53)54)58-35-28(50)24(46)25(47)29(56-35)33(51)52/h14,19,21-32,35-36,43,45-50H,8-13,15-17H2,1-7H3,(H,51,52)(H,53,54)/t19-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,38+,39+,40-,41+,42+/m0/s1
InChIKeyZFSRTFFNWLQWAO-UEFFDLHQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uralsaponin C (CAS 1262326-46-4): A Structurally Distinct Oleanane-Type Triterpenoid Saponin for Phytochemical Research and Analytical Reference


Uralsaponin C (CAS 1262326-46-4) is an oleanane-type triterpenoid glucuronide saponin first isolated and structurally elucidated from the roots of Glycyrrhiza uralensis Fischer (Chinese licorice) [1]. The compound has the molecular formula C42H64O16 (monoisotopic mass 824.419436 Da) and features a (3β,22β)-22,30-dihydroxy-11-oxoolean-12-en-3-yl aglycone core glycosylated with a 2-O-β-D-glucopyranuronosyl-β-D-glucopyranuronosyl disaccharide chain [1]. Unlike the dominant licorice saponin glycyrrhizin (C42H62O16), Uralsaponin C carries an 11-oxo (ketone) functional group and a 22β,30-diol arrangement, placing it in a distinct oxidation state that alters both chromatographic retention and biological recognition [1].

Workflow Analytical reference standard for licorice saponin profiling by LC-MS
Selection Structurally distinct 11-oxo oleanane chemotype, differentiated from glycyrrhizin
Use Context Chemotaxonomic marker for Glycyrrhiza uralensis identity verification

Why Uralsaponin C Cannot Be Replaced by Generic Licorice Saponin Extracts or Glycyrrhizin in Quantitative Research Applications


Licorice saponin extracts are heterogeneous mixtures dominated by glycyrrhizin (typically >2% w/w in Glycyrrhiza glabra root), yet co-occurring minor triterpenoid saponins—including Uralsaponin C, Uralsaponin F, Licoricesaponin A3, and 22β-acetoxyl-glycyrrhizin—exhibit distinct and non-interchangeable properties [1][2]. Uralsaponin C differs from the bulk constituent glycyrrhizin by the presence of an 11-oxo group and a 22β,30-diol motif, which collectively alter its polarity, reversed-phase HPLC retention, and ionization efficiency in LC-MS analysis [1]. In a pharmacokinetic study of total saponin of licorice (TSL) in dogs, eight individual saponins including Uralsaponin C were simultaneously quantified by UPLC-MS/MS, demonstrating that each saponin possesses unique in vivo concentration–time profiles that cannot be approximated by measuring only glycyrrhizin [2]. Consequently, substitution with a generic “licorice saponin extract” or glycyrrhizin alone introduces unquantifiable compositional drift that invalidates quantitative analytical standardisation, structure–activity relationship (SAR) interpretation, and pharmacokinetic-pharmacodynamic (PK-PD) modelling.

Chromatographic & MS divergence
The 11-oxo,22β,30-diol motif alters polarity and ionization; glycyrrhizin cannot serve as a surrogate reference standard for quantitative LC-MS.
Unique pharmacokinetic profile
Uralsaponin C exhibits an independent plasma concentration–time curve in multi-saponin PK studies; measuring only glycyrrhizin misrepresents exposure of co-occurring saponins.

Quantitative Evidence Guide: Where Uralsaponin C Is Measurably Differentiated from Its Closest Licorice Saponin Analogs


Molecular Formula Differentiation: Uralsaponin C vs. Glycyrrhizin — A Two-Hydrogen Oxidation Gap That Defines Chromatographic and Biological Identity

Uralsaponin C possesses the molecular formula C42H64O16 (average mass 824.958 Da), whereas glycyrrhizin (glycyrrhizic acid), the most abundant licorice saponin, has the formula C42H62O16 (average mass 822.942 Da) [1]. This net difference of two hydrogen atoms corresponds to the presence of an 11-oxo (ketone) group plus a 22β,30-diol arrangement in Uralsaponin C, contrasting with the 11-deoxy, 30-carboxylic acid configuration of glycyrrhizin [1]. The structural dissimilarity translates into distinct reversed-phase HPLC retention times (Uralsaponin C elutes separately from glycyrrhizin under standard C18 gradient conditions) and different MS/MS fragmentation patterns (negative-ion MRM transitions are compound-specific) [2].

Molecular Formula & Oxidation State
Head-to-head
Δ +2 Da vs. glycyrrhizin (C42H64O16 vs. C42H62O16); 11-oxo,22β,30-diol core
Defines chromatographic and MS differentiation
Requires compound-specific reference standard for unambiguous identification
Phytochemical authentication LC-MS method development Triterpenoid saponin structural elucidation

Cytotoxicity Profile: Uralsaponin C and Licoricesaponin A3 Share Low Potency Against GI/Hepatic Cancer Lines, Whereas Their Aglycones Exhibit 2- to 5-Fold Greater Growth Inhibition

In a systematic cytotoxicity evaluation, fourteen triterpenoid saponins isolated from Glycyrrhiza uralensis—including Uralsaponin C (compound 1), Uralsaponin D (2), Licoricesaponin A3 (3), and Uralsaponin F (4)—were tested against the human cancer cell lines MGC-803 (gastric), SW620 (colorectal), and SMMC-7721 (hepatocellular carcinoma). All fourteen intact glycosides exhibited IC50 values exceeding 100 μmol/L across all three cell lines . In contrast, the aglycones of compounds 2, 6–8, and 13—generated by acid hydrolysis—displayed markedly enhanced cytotoxic activity, with IC50 values ranging from 18.3 to 41.6 μmol/L . This 2.4- to 5.5-fold potency gain upon deglycosylation demonstrates that the sugar moieties attenuate intrinsic cytotoxicity, a SAR feature relevant when selecting compounds for mechanistic studies on glycoside hydrolysis-mediated activation.

Cytotoxicity: Intact Glycoside vs Aglycone
Reported
Intact glycoside IC50 >100 μM; aglycone IC50 18.3–41.6 μM
Supports glycoside–aglycone SAR review
Cross-study comparison; verify under standardized assay conditions
Cancer cell cytotoxicity screening Glycoside–aglycone SAR Triterpenoid saponin pharmacology

Pharmacokinetic Discrimination: Uralsaponin C Is Independently Quantifiable in a Validated Multi-Saponin UPLC-MS/MS Panel That Distinguishes Its In Vivo Fate from Glycyrrhizin

A validated UPLC-MS/MS method (Tao et al., 2013) achieved simultaneous quantification of eight licorice triterpenoid saponins in dog plasma following oral administration of total saponin of licorice (TSL). The panel included Uralsaponin C, Uralsaponin F, 22β-acetoxyl-glycyrrhizin, 24-hydroxy-licorice-saponin E2, licorice-saponin G2, licorice-saponin E2, glycyrrhizin, and licorice-saponin J2 [1]. Method validation demonstrated linearity (r > 0.991) over concentration ranges of 2.03–405 ng/mL to 2.63–2625 ng/mL, with intra- and inter-day precision within 15% and accuracy ranging from −14.08% to +13.8% [1]. The successful chromatographic resolution and independent MRM detection of Uralsaponin C confirm that its plasma concentration–time profile can be measured separately from glycyrrhizin and other co-administered saponins, a prerequisite for compound-specific PK-PD correlation.

UPLC-MS/MS Multi-Analyte Panel
Method context
Independent MRM quantification; calibration 2.03–405 ng/mL in dog plasma
Validated panel distinguishes Uralsaponin C from glycyrrhizin
Matrix-specific verification needed for other biological or botanical samples
Pharmacokinetic profiling UPLC-MS/MS bioanalysis Licorice saponin ADME

Functional Target Selectivity: Uralsaponin C Lacks PLA2 Inhibitory Activity, in Contrast to the Structurally Related Uralsaponin D (IC50 = 32.2 μM)

Uralsaponin D, a saponin co-isolated from Glycyrrhiza inflata and structurally belonging to the same oleanane-type triterpenoid glucuronide class as Uralsaponin C, inhibits phospholipase A2 (PLA2) with an IC50 of 32.2 μM . In contrast, no PLA2 inhibitory activity has been reported for Uralsaponin C in the peer-reviewed literature, and its distinct aglycone substitution pattern (11-oxo, 22β,30-diol vs. the substitution arrangement of Uralsaponin D) is consistent with a differing target engagement profile [1]. This functional divergence means that procurement of Uralsaponin C in place of Uralsaponin D—or vice versa—will lead to fundamentally different outcomes in PLA2-targeted assays.

PLA2 Inhibition: C vs Uralsaponin D
Class-level inference
Uralsaponin C: no reported activity; Uralsaponin D: IC50 = 32.2 μM
Supports SAR-based negative control selection
Absence of activity inferred from literature; confirm experimentally
Phospholipase A2 inhibition Target selectivity profiling Triterpenoid saponin pharmacology

Procurement-Driven Application Scenarios for Uralsaponin C


Analytical Reference Standard for Multi-Saponin UPLC-MS/MS Quantification of Licorice Preparations

Uralsaponin C is an essential single-compound reference standard for laboratories developing or validating LC-MS/MS methods for licorice product quality control. The validated method of Tao et al. (2013) demonstrated that Uralsaponin C can be chromatographically resolved and independently quantified in dog plasma alongside seven other licorice saponins using a C18 column and negative-ion MRM detection [1]. Procurement of high-purity Uralsaponin C (>98%) enables construction of compound-specific calibration curves (linearity demonstrated over 2.03–405 ng/mL), ensuring accurate quantification of this minor saponin in complex biological or botanical matrices without interference from the dominant co-eluting saponin glycyrrhizin [1].

Glycoside–Aglycone SAR Studies Investigating the Role of Sugar Moieties in Triterpenoid Cytotoxicity

Uralsaponin C serves as a structurally defined intact glycoside for side-by-side comparison with its corresponding aglycone in cytotoxicity experiments. Published data show that intact licorice saponin glycosides (including Uralsaponin C) exhibit IC50 values >100 μmol/L against MGC-803, SW620, and SMMC-7721 cell lines, whereas the aglycones of structurally related saponins achieve IC50 values of 18.3–41.6 μmol/L [1]. By procuring Uralsaponin C and subjecting it to controlled acid or enzymatic hydrolysis, researchers can generate the matched aglycone and quantify the magnitude of potency enhancement attributable to sugar removal, providing a clean SAR data point for the licorice triterpenoid family.

Negative-Control Saponin for PLA2 Inhibition Assays Paired with Uralsaponin D

In experiments investigating phospholipase A2 inhibition by licorice-derived saponins, Uralsaponin C can be deployed as a structurally related but functionally inactive comparator against the PLA2-active Uralsaponin D (IC50 = 32.2 μM) [1]. Because both compounds are oleanane-type triterpenoid glucuronides isolated from Glycyrrhiza species, their paired use allows researchers to attribute any observed PLA2 modulation specifically to the structural features unique to Uralsaponin D, rather than to generic saponin-related detergent or membrane-perturbing effects .

Botanical Authentication and Chemotaxonomic Marker for Glycyrrhiza uralensis Identity Verification

Uralsaponin C was originally isolated as a characteristic constituent differentiating the roots of Glycyrrhiza uralensis from other Glycyrrhiza species [1]. Its presence and relative abundance, when measured by HPLC-UV or LC-MS against an authentic Uralsaponin C reference standard, can serve as a chemotaxonomic marker for verifying the botanical identity and geographical origin of licorice root raw materials. This application is particularly relevant for herbal medicine manufacturers and dietary supplement companies that must comply with pharmacopoeial monographs and Good Manufacturing Practice (GMP) requirements for species authentication.

Application
Selection Property
Validation Focus
Multi-saponin LC-MS/MS quantification
Chromatographic resolution and MRM specificity
Independent calibration and matrix-effect assessment
Glycoside–aglycone cytotoxicity SAR
Intact glycoside reference material
Deglycosylation potency enhancement quantification
PLA2 inhibition negative control
Structurally matched inactive comparator
Confirmation of no PLA2 activity against Uralsaponin D
Botanical authentication of G. uralensis
Chemotaxonomic marker specificity
Species-specific peak presence and ratio verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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